molecular formula C19H38O B14683602 2-Decyl-3-(4-methylhexyl)oxirane CAS No. 35898-60-3

2-Decyl-3-(4-methylhexyl)oxirane

Cat. No.: B14683602
CAS No.: 35898-60-3
M. Wt: 282.5 g/mol
InChI Key: QEGHISCKLVWQRG-UHFFFAOYSA-N
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Description

2-Decyl-3-(4-methylhexyl)oxirane (CAS 35898-60-3) is a substituted epoxide characterized by a three-membered oxirane ring with a decyl (C₁₀H₂₁) group at position 2 and a 4-methylhexyl (C₇H₁₅) substituent at position 3. Its molecular formula is C₁₉H₃₈O, with a molecular weight of 282.5 g/mol and a topological polar surface area of 12.5 Ų . Structurally, the molecule contains 14 rotatable bonds, contributing to conformational flexibility . Notably, stereoisomerism is observed in related compounds (e.g., (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane, CAS 54910-51-9), which differ in substituent positioning and stereochemistry .

Properties

CAS No.

35898-60-3

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

2-decyl-3-(4-methylhexyl)oxirane

InChI

InChI=1S/C19H38O/c1-4-6-7-8-9-10-11-12-15-18-19(20-18)16-13-14-17(3)5-2/h17-19H,4-16H2,1-3H3

InChI Key

QEGHISCKLVWQRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1C(O1)CCCC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two main methods for synthesizing 2-Decyl-3-(4-methylhexyl)oxirane:

    Chiral Pool Synthesis: This method involves using chiral starting materials to construct the desired stereochemistry.

    Asymmetric Epoxidation: This method is quicker, easier, and more cost-effective. It involves constructing an epoxide ring from diols through processes such as filtration and chromatography.

Industrial Production Methods

Industrial production of epoxides, including this compound, typically involves the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Decyl-3-(4-methylhexyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Decyl-3-(4-methylhexyl)oxirane has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 2-Decyl-3-(4-methylhexyl)oxirane is its role as a sex pheromone. Female moths release this compound to attract male moths for mating. The compound binds to specific receptors in the male moths, triggering a behavioral response that leads them to the female . This mechanism involves molecular targets such as olfactory receptors and neural pathways in the moths.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 4-methylhexyl vs. 5-methylhexyl isomers (CAS 35898-60-3 vs. 35898-62-5) differ in branching position, which may influence steric hindrance and reactivity .
  • Stereochemistry : The (2S,3R)-configured isomer (CAS 54910-51-9) demonstrates how stereochemical variations could affect biological interactions or catalytic activity .
  • Hydrophobicity : The XLogP3 value of 8.2 for this compound far exceeds that of smaller analogs (e.g., 1.9 for CAS 823191-36-2), highlighting its lipophilic nature .

Reactivity and Stability

Epoxide reactivity is governed by the strain in the oxirane ring. For example:

Key Findings :

  • Data Gaps : Acute and chronic toxicity data are absent for most analogs, complicating risk assessments .
  • Transport Hazards: The (2S,3R)-isomer is classified as a Corrosive Solid (UN 1759) under ADR/RID, IMDG, and IATA regulations, suggesting higher handling risks than non-corrosive analogs .

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